molecular formula C9H16ClNO B14380943 Ethyl hept-6-ynimidate;hydrochloride CAS No. 88499-80-3

Ethyl hept-6-ynimidate;hydrochloride

Katalognummer: B14380943
CAS-Nummer: 88499-80-3
Molekulargewicht: 189.68 g/mol
InChI-Schlüssel: AJJYWFVLNSMICW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl hept-6-ynimidate;hydrochloride is an organic compound characterized by the presence of an ethyl group, a hept-6-ynimidate moiety, and a hydrochloride salt

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl hept-6-ynimidate;hydrochloride typically involves the reaction of hept-6-ynimidate with ethyl alcohol in the presence of hydrochloric acid. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product suitable for commercial use.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl hept-6-ynimidate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethyl group or other parts of the molecule can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl hept-6-ynoate, while reduction could produce ethyl hept-6-ynimidine.

Wissenschaftliche Forschungsanwendungen

Ethyl hept-6-ynimidate;hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl hept-6-ynimidate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

    Ethyl hept-6-ynoate: Similar in structure but lacks the imidate moiety.

    Hept-6-ynimidate: Lacks the ethyl group and hydrochloride salt.

    Ethyl hept-6-ynimidine: A reduced form of the compound.

Uniqueness: Ethyl hept-6-ynimidate;hydrochloride is unique due to its combination of an ethyl group, a hept-6-ynimidate moiety, and a hydrochloride salt. This unique structure imparts specific chemical and physical properties that differentiate it from similar compounds and make it valuable for various applications.

Eigenschaften

CAS-Nummer

88499-80-3

Molekularformel

C9H16ClNO

Molekulargewicht

189.68 g/mol

IUPAC-Name

ethyl hept-6-ynimidate;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c1-3-5-6-7-8-9(10)11-4-2;/h1,10H,4-8H2,2H3;1H

InChI-Schlüssel

AJJYWFVLNSMICW-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=N)CCCCC#C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.